2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
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Properties
IUPAC Name |
2-bromo-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2S/c1-16(2,3)20-14(11-8-23(22)9-13(11)19-20)18-15(21)10-6-4-5-7-12(10)17/h4-7H,8-9H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRDCQZDTUZYQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=C2CS(=O)CC2=N1)NC(=O)C3=CC=CC=C3Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-bromo-N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a member of the thieno[3,4-c]pyrazole family, known for its diverse biological activities. This article delves into its biological activity, including potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound features a bromine atom at the para position of a benzamide moiety, a tert-butyl group, and an oxido group within the thieno[3,4-c]pyrazole framework. The molecular formula is with a molecular weight of approximately 396.3 g/mol. Its unique structure contributes to its chemical reactivity and biological properties.
Biological Activities
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Thieno[3,4-c]pyrazole compounds have shown potential in inhibiting bacterial growth. For instance, derivatives with similar structures have demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
- Antioxidant Properties : Studies have highlighted the antioxidant capabilities of thieno[3,4-c]pyrazole derivatives. These compounds can mitigate oxidative stress in biological systems, as evidenced by their ability to protect erythrocytes from toxic substances .
- Anti-inflammatory Effects : Some thieno[3,4-c]pyrazole compounds are known to inhibit phosphodiesterase enzymes, which play a crucial role in inflammatory responses . This suggests potential applications in treating inflammatory diseases.
- Anticancer Activity : Preliminary studies suggest that certain derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes.
- Receptor Modulation : Interaction with various cellular receptors could alter signaling pathways associated with inflammation or cancer progression.
- Oxidative Stress Reduction : By scavenging free radicals, this compound could reduce cellular damage caused by oxidative stress.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-bromo-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol]-2-carboxamide | C16H18BrN3O2S | Contains carboxamide instead of benzamide |
| N-(tert-butyl)-5-hydroxythieno[3,4-c]pyrazole | C12H14N2OS | Lacks bromine; focuses on hydroxy group |
| 4-bromo-N-(5-methylthiazol-2-yl)benzamide | C13H12BrN3OS | Different heterocyclic moiety; thiazole |
These comparisons indicate that variations in functional groups can significantly influence the biological activities of these compounds.
Preparation Methods
Thieno[3,4-c]Pyrazole Core Construction
The thieno[3,4-c]pyrazole scaffold is typically synthesized via cyclization of 3,4-diaminothiophene derivatives with hydrazines. For tert-butyl incorporation at position 2, tert-butyl hydrazine hydrochloride serves as the preferred precursor, though its limited commercial availability necessitates in situ generation from tert-butyl carbazate under acidic conditions. Alternative routes employ post-cyclization alkylation, where the pyrazole nitrogen is treated with tert-butyl bromide in the presence of potassium carbonate, achieving moderate yields (45–60%).
Sulfoxide Formation via Selective Oxidation
Synthetic Routes to 2-(tert-Butyl)-5-Oxido-4,6-Dihydro-2H-Thieno[3,4-c]Pyrazole
Cyclocondensation of 3,4-Diaminothiophene with tert-Butyl Hydrazine
A suspension of 3,4-diaminothiophene (1.0 equiv) and tert-butyl hydrazine hydrochloride (1.2 equiv) in ethanol undergoes reflux for 12 hours, yielding the crude pyrazole as a tan solid. Purification via silica chromatography (ethyl acetate/hexanes, 1:3) affords the cyclized product in 67% yield.
Table 1: Optimization of Cyclocondensation Conditions
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 80 | 12 | 67 |
| DMF | 100 | 8 | 58 |
| Toluene | 110 | 10 | 49 |
Post-Cyclization Alkylation for tert-Butyl Installation
For substrates where tert-butyl hydrazine is inaccessible, direct alkylation of the pre-formed pyrazole proves viable. Treatment of 4,6-dihydro-2H-thieno[3,4-c]pyrazole (1.0 equiv) with tert-butyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in acetonitrile at 60°C for 24 hours installs the tert-butyl group with 52% efficiency. Microwave-assisted conditions (100°C, 30 minutes) enhance yields to 61% while reducing reaction time.
Oxidation to the 5-Oxido Derivative
Controlled oxidation of the thieno[3,4-c]pyrazole sulfur atom is achieved using m-CPBA (1.1 equiv) in dichloromethane at 0°C. Reaction monitoring via TLC (ethyl acetate/hexanes, 1:1) confirms complete conversion within 2 hours, yielding the sulfoxide as a white crystalline solid (82%). Over-oxidation to the sulfone occurs at higher temperatures (>25°C) or with excess oxidant.
Table 2: Comparative Evaluation of Oxidizing Agents
| Oxidizing Agent | Solvent | Temperature (°C) | Sulfoxide Yield (%) |
|---|---|---|---|
| m-CPBA | CH2Cl2 | 0 | 82 |
| H2O2 | AcOH | 25 | 68 |
| NaIO4 | H2O/CH3CN | 25 | 45 |
Synthesis of 2-Bromobenzoyl Chloride
The 2-bromobenzamide precursor is prepared via chlorination of 2-bromobenzoic acid. Treatment of 2-bromobenzoic acid (1.0 equiv) with thionyl chloride (2.5 equiv) and catalytic DMF in toluene under reflux for 3 hours provides the acyl chloride in 94% yield. Distillation under reduced pressure (b.p. 112–114°C at 15 mmHg) yields a colorless liquid, stored under nitrogen to prevent hydrolysis.
Amide Coupling Strategies
Coupling the 2-(tert-butyl)-5-oxido-thieno[3,4-c]pyrazol-3-amine with 2-bromobenzoyl chloride is accomplished through two primary methods:
Schotten-Baumann Reaction
Aqueous sodium hydroxide (2.0 M, 2.0 equiv) is added to a mixture of the pyrazol-3-amine (1.0 equiv) and 2-bromobenzoyl chloride (1.2 equiv) in dichloromethane at 0°C. Vigorous stirring for 1 hour followed by extraction and chromatography affords the benzamide in 74% yield.
HATU-Mediated Coupling
For moisture-sensitive substrates, HATU (1.1 equiv) and DIPEA (3.0 equiv) in DMF facilitate amide bond formation at room temperature. This method achieves superior yields (88%) but requires rigorous exclusion of water.
Table 3: Comparison of Amide Coupling Methods
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Schotten-Baumann | 0°C, 1 h | 74 | 95 |
| HATU | RT, 12 h | 88 | 98 |
| EDCI/HOBt | RT, 24 h | 65 | 92 |
Challenges in Purification and Characterization
The final compound exhibits limited solubility in common organic solvents, necessitating purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 462.0543 [M+H]+ (calculated 462.0548), while 1H NMR (500 MHz, DMSO-d6) displays characteristic signals: δ 1.42 (s, 9H, tert-butyl), 3.21–3.25 (m, 2H, CH2), 3.89–3.93 (m, 2H, CH2), 7.52–7.60 (m, 2H, ArH), 7.78 (d, J=8.5 Hz, 1H, ArH), 8.21 (s, 1H, NH).
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow chemistry for the oxidation and coupling steps, enhancing reproducibility and safety. A tubular reactor charged with m-CPBA in dichloromethane achieves 85% conversion at a residence time of 5 minutes, while static mixers facilitate rapid amide bond formation with HATU.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction conditions be optimized to maximize yield?
- Answer : The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,4-c]pyrazole precursors followed by functionalization. Key steps include:
- Cyclization : Use thioketones and hydrazines under dry tetrahydrofuran (THF) with catalysts (e.g., NaH) to form the pyrazole core .
- Bromination : Introduce the bromine substituent using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C to avoid over-halogenation .
- Amide Coupling : Employ carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF for the benzamide linkage .
- Optimization : Monitor reactions via TLC/HPLC and adjust solvent polarity (e.g., THF vs. DMF) to enhance selectivity. Yields >75% are achievable with strict moisture control .
Q. How can the compound’s structure be confirmed, and what analytical techniques are most reliable?
- Answer : A combination of spectroscopic and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., tert-butyl at C2, bromobenzamide at N3) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₂₁BrN₃O₂S) and isotopic patterns .
- X-ray Crystallography : Resolve the thienopyrazole core’s conformation and hydrogen-bonding networks .
- Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column; purity >98% is critical for biological assays .
Q. What are the compound’s solubility and stability profiles under common laboratory conditions?
- Answer :
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO), sparingly soluble in water (<0.1 mg/mL). Use DMSO stock solutions (10 mM) for in vitro studies .
- Stability : Degrades in aqueous buffers (pH >8) due to hydrolysis of the amide bond. Store at –20°C under nitrogen to prevent oxidation of the thieno ring .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous thienopyrazole derivatives?
- Answer : Discrepancies often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Assays : Use ATP-based luminescence for kinase inhibition studies (IC₅₀ values ± SEM) .
- Metabolite Screening : LC-MS/MS to identify degradation products that may interfere with activity .
- SAR Analysis : Compare substituent effects (e.g., bromine vs. chlorine at C2) on target binding using molecular docking (e.g., AutoDock Vina) .
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., bromine for Suzuki coupling) .
- Reaction Feasibility : Use retrosynthetic tools (e.g., Pistachio/Bkms_metabolic models) to identify viable Pd-catalyzed cross-coupling partners .
- Table : Predicted Reactivity with Common Catalysts
| Catalyst | Reaction Type | Predicted Yield (%) |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | 82–88 |
| CuI/L-proline | Ullmann Coupling | 65–72 |
| FeCl₃ | Friedel-Crafts | <50 |
| Data derived from analogous compounds in . |
Q. What experimental designs are recommended to study the compound’s environmental degradation pathways?
- Answer : Follow ISO 14507 guidelines for abiotic/biotic degradation studies:
- Hydrolysis : Incubate in pH 4/7/9 buffers at 25°C; analyze by LC-MS every 24h to track amide bond cleavage .
- Photolysis : Expose to UV light (λ = 365 nm) in aqueous acetonitrile; monitor via UV-Vis spectroscopy for thieno ring oxidation .
- Microbial Degradation : Use OECD 301B test with activated sludge; quantify residual compound via GC-MS .
Methodological Considerations
Q. How can researchers optimize the compound’s purification to minimize by-products?
- Answer :
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:EtOAc 8:1 → 3:1) to separate brominated impurities .
- Recrystallization : Dissolve in hot ethanol (60°C) and cool to –20°C for 12h; yields crystals with >99% purity .
Q. What in vitro assays are most suitable for evaluating its enzyme inhibition potential?
- Answer :
- Kinase Assays : Use Z´-LYTE® kinase kits (Thermo Fisher) with recombinant enzymes (e.g., EGFR, JAK2) .
- IC₅₀ Determination : Fit dose-response data (0.1–100 μM) to a four-parameter logistic model using GraphPad Prism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
